2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Catalog No.
S3420703
CAS No.
370878-69-6
M.F
C33H21F3IrN3
M. Wt
708.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

CAS Number

370878-69-6

Product Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Molecular Formula

C33H21F3IrN3

Molecular Weight

708.8 g/mol

InChI

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3

InChI Key

ZEBLNIAOTYJLBU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3]

Ir(p-F-ppy)3, also known as tris(4-(trifluoromethyl)phenyl)iridium(III), has gained interest in scientific research for its application as a photocatalyst in organic chemistry. Specifically, Ir(p-F-ppy)3 has been shown to facilitate decarboxylative arylation reactions of alpha-amino acids under visible light irradiation [].

Decarboxylative arylation is a powerful organic synthesis technique that allows for the formation of carbon-carbon bonds between an aromatic ring and an alkyl or aryl group. This reaction is achieved by removing a carboxyl group (decarboxylation) from an amino acid molecule and coupling it with an aryl halide. Traditionally, these reactions require harsh reaction conditions or the use of expensive metal catalysts.

Ir(p-F-ppy)3 offers several advantages as a photocatalyst for decarboxylative arylation:

  • Visible light activation: Unlike many traditional photocatalysts, Ir(p-F-pery)3 can be activated by visible light, which is a more abundant and sustainable energy source compared to ultraviolet light [].
  • Mild reaction conditions: Decarboxylative arylation reactions using Ir(p-F-ppy)3 can be carried out at room temperature, eliminating the need for harsh reaction conditions that can degrade sensitive molecules [].
  • Broad substrate scope: This photocatalyst has been shown to be effective with a variety of alpha-amino acids and aryl halides, demonstrating its versatility for different synthetic applications [].

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound consisting of a pyridine ligand that is substituted with a fluorobenzene group, coordinated to an iridium ion in its +3 oxidation state. This compound is notable for its unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the fluorobenzene moiety enhances the electronic properties of the compound, making it suitable for diverse applications.

The mechanism of action of Ir(p-F-ppy)3 as a photocatalyst involves several steps []:

  • Light Absorption: Upon irradiation with visible light, Ir(p-F-ppy)3 absorbs a photon, promoting an electron from the metal d-orbital to a higher energy molecular orbital. This creates an excited state of the complex.
  • Electron Transfer: The excited Ir(p-F-ppy)3 can transfer an electron to a substrate molecule (α-amino acid in the case of decarboxylative arylation). This generates a radical species on the substrate, initiating the reaction.
  • Catalysis Cycle: The Ir(p-F-ppy)3 regains its original state by accepting an electron from another molecule, completing the catalytic cycle and allowing it to participate in further reaction cycles.

  • Oxidation: The iridium center can be oxidized to higher oxidation states, which may alter its reactivity and properties.
  • Reduction: The compound can be reduced to lower oxidation states, affecting its catalytic capabilities.
  • Substitution: Ligands surrounding the iridium center can be substituted with other ligands, allowing for the tuning of its chemical properties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
  • Reduction: Reducing agents such as sodium borohydride and hydrazine are typically employed.
  • Substitution: Ligand exchange reactions can be facilitated by using excess ligands under heat.

Major Products

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield higher oxidation state iridium complexes, while reduction may produce lower oxidation state complexes.

Research indicates that 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) exhibits significant biological activity. It has been investigated for its potential use in bioimaging due to its luminescent properties. Additionally, studies have explored its anticancer properties, particularly its ability to generate reactive oxygen species that can induce cell death in cancerous cells. Its application in photodynamic therapy has also garnered interest due to these luminescent characteristics.

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves coordinating the ligand to an iridium precursor. A common method employed is the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This reaction uses boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

For industrial production, large-scale Suzuki–Miyaura coupling reactions are utilized, often employing automated reactors to optimize yield and purity. Purification steps such as recrystallization and chromatography are essential for isolating the desired product.

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) has several applications across various fields:

  • Chemistry: It serves as a catalyst in organic reactions such as hydrogenation and carbon-carbon bond formation.
  • Biology: The compound is being explored for bioimaging applications due to its luminescent properties.
  • Medicine: Its potential as an anticancer agent is under investigation, particularly in generating reactive oxygen species.
  • Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) for display and lighting applications.

The interaction studies of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) reveal its mechanism of action primarily involves coordination with various substrates. The iridium center's ability to undergo redox reactions enables it to act as a catalyst in both oxidation and reduction processes. Furthermore, the compound's luminescent properties are attributed to electronic transitions within the iridium complex, which can be harnessed for applications like bioimaging and photodynamic therapy.

Similar Compounds

  • Tris(2-phenylpyridine)iridium(III): Another iridium-based compound utilized in OLEDs.
  • Tris(2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Similar structure but with different substituents on the pyridine ligand.
  • Tris[2-(2,4-difluorophenyl)pyridine]iridium(III): An iridium complex featuring different fluorinated phenyl groups.

Uniqueness

The uniqueness of 2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) lies in its specific ligand arrangement that imparts distinct photophysical properties. These characteristics make it particularly suitable for applications requiring high luminescence efficiency and stability compared to other similar compounds.

Dates

Modify: 2023-08-19

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